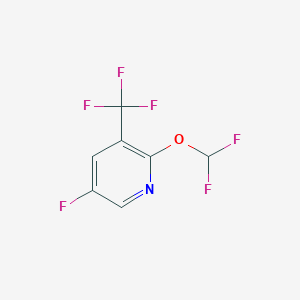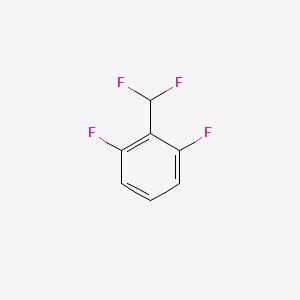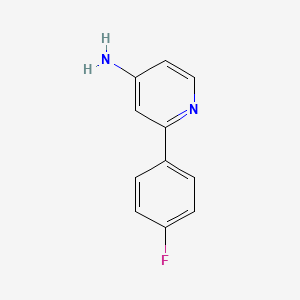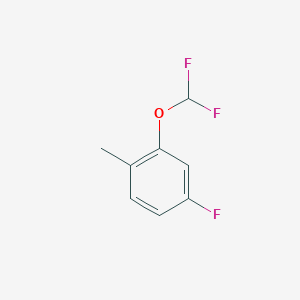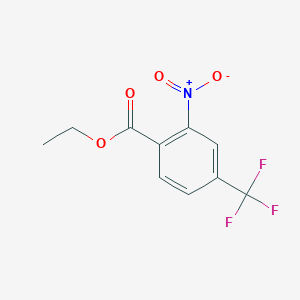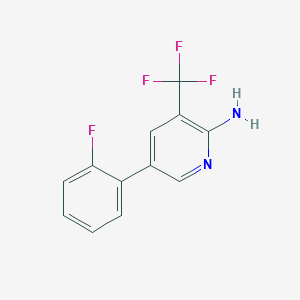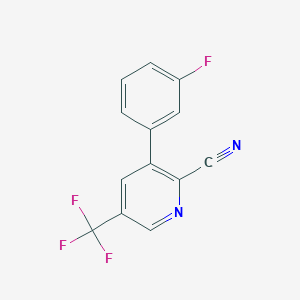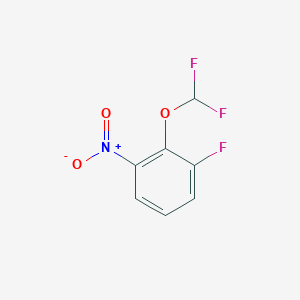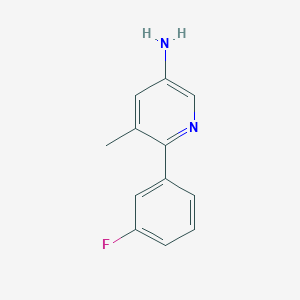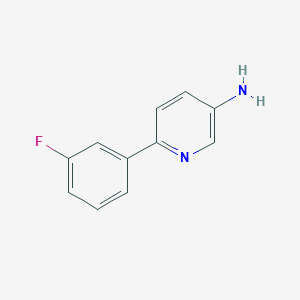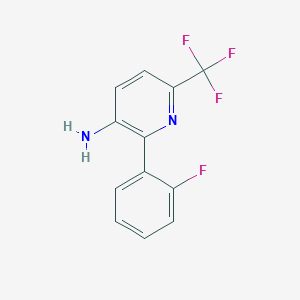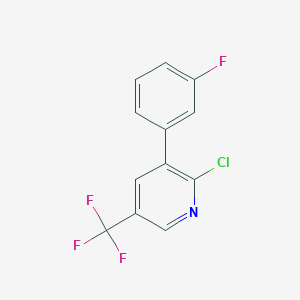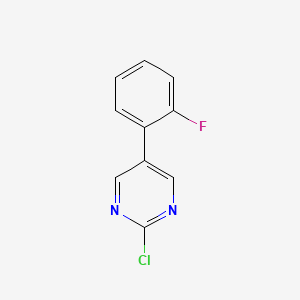
2-(Thiomorpholinomethyl)phenylboronic acid
Vue d'ensemble
Description
2-(Thiomorpholinomethyl)phenylboronic acid is a chemical compound with the CAS Number: 1158941-47-9 and a molecular weight of 237.13 . It is commonly used in scientific research due to its unique structure, which enables diverse applications such as drug discovery, catalysis, and molecular sensing.
Molecular Structure Analysis
The molecular formula of 2-(Thiomorpholinomethyl)phenylboronic acid is C11H16BNO2S . The InChI Code is 1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 .Chemical Reactions Analysis
Boronic acids, including 2-(Thiomorpholinomethyl)phenylboronic acid, are often used as reagents in Suzuki-Miyaura coupling reactions. They can be used for the introduction of a phenyl moiety with a tethered thiomorpholine group into organic molecules.Applications De Recherche Scientifique
Antiproliferative Potential in Cancer Research
2-(Thiomorpholinomethyl)phenylboronic acid derivatives have been studied for their antiproliferative potential in various cancer cell lines. Studies like the one by Psurski et al. (2018) have shown that these compounds can induce apoptosis in ovarian cancer cells, highlighting their potential as anticancer agents (Psurski et al., 2018).
Drug Delivery Systems
Phenylboronic acid derivatives, including 2-(Thiomorpholinomethyl)phenylboronic acid, are significant in constructing glucose-responsive systems for insulin delivery. Ma and Shi (2014) discuss the synthesis of these materials and their applications in drug delivery, particularly in the form of nanogels, micelles, and nanoparticles (Ma & Shi, 2014).
Synthesis of Benzoxaboroles
The reactivity of phenylboronic acids with secondary amines, leading to the formation of benzoxaboroles, is another area of application. Adamczyk-Woźniak et al. (2010) found that 2-formylphenylboronic acid reacts with secondary amines to form diverse products, including benzoxaboroles (Adamczyk-Woźniak et al., 2010).
Catalytic Applications
Phenylboronic acids are used as catalysts in various chemical reactions. For instance, the study by Wang et al. (2018) demonstrates the use of bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
Bio-Applications and Sensing
Lan and Guo (2019) discuss the use of phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applications, highlighting their interactions with glucose and sialic acid, which are crucial for drug delivery systems and biosensors (Lan & Guo, 2019).
Cellulose Depolymerization
Phenylboronic acid derivatives are also used in the depolymerization of cellulose in water. Levi et al. (2016) show that water-soluble derivatives of phenylboronic acids can effectively hydrolyze cellulose to form oligosaccharides (Levi et al., 2016).
Antibacterial Activities
The study by Wang et al. (2020) explores the antibacterial activities of gold nanoparticles modified with phenylboronic acids, demonstrating their potential in the development of new antibacterial agents (Wang et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSIHHLEIKCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCSCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675156 | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholinomethyl)phenylboronic acid | |
CAS RN |
1158941-47-9 | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)
